2-Bromoaniline Hydrochloride
Description
IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromoaniline (B46623) hydrochloride. sigmaaldrich.com It is also known by several synonyms, including 2-Bromobenzenamine hydrochloride. guidechem.com
CAS Registry Number
The unique identifier assigned to 2-Bromoaniline hydrochloride by the Chemical Abstracts Service (CAS) is 94718-79-3. sigmaaldrich.comlabproinc.com This number ensures unambiguous identification in databases and literature.
Molecular Formula and Molecular Weight
The molecular formula for this compound is C₆H₇BrClN. sigmaaldrich.comguidechem.combldpharm.com Its molecular weight is 208.48 g/mol . sigmaaldrich.comlabproinc.comsigmaaldrich.com
| Chemical Identity | Data |
| IUPAC Name | This compound sigmaaldrich.com |
| Synonyms | 2-Bromobenzenamine hydrochloride guidechem.com |
| CAS Registry Number | 94718-79-3 sigmaaldrich.comlabproinc.com |
| Molecular Formula | C₆H₇BrClN sigmaaldrich.comguidechem.combldpharm.com |
| Molecular Weight | 208.48 g/mol sigmaaldrich.comlabproinc.comsigmaaldrich.com |
Related Compounds and Parent Compound (2-Bromoaniline)
This compound is the hydrochloride salt of the parent compound, 2-Bromoaniline. 2-Bromoaniline itself, with the chemical formula C₆H₆BrN, is a key organic intermediate. ontosight.ai Other related compounds include the isomers 3-bromoaniline (B18343) and 4-bromoaniline (B143363), as well as various substituted bromoaniline derivatives. chemicalbook.comnih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-bromoaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIKHQMWHQJPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480671 | |
| Record name | 2-Bromoaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94718-79-3 | |
| Record name | Benzenamine, 2-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94718-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Classical Synthetic Routes to 2-Bromoaniline (B46623) and its Hydrochloride Salt
Two primary classical routes for the synthesis of 2-bromoaniline are prominently described in chemical literature. One begins with ortho-nitroaniline, and the other utilizes bromobenzene (B47551) as the starting material. Each pathway involves a distinct sequence of reactions to introduce the bromo and amino functionalities at the desired positions on the benzene (B151609) ring.
The initial step in this synthetic sequence is the diazotization of ortho-nitroaniline. guidechem.comguidechem.com This reaction converts the primary aromatic amine into a diazonium salt. byjus.com The process typically involves treating the ortho-nitroaniline with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid or sulfuric acid. byjus.comorganic-chemistry.org The reaction is carried out at low temperatures, generally between 0-5 °C, to ensure the stability of the resulting diazonium salt. google.comgoogle.com
The mechanism of diazotization begins with the formation of the nitrosonium ion (NO⁺) from the protonation of nitrous acid by the strong acid. byjus.comyoutube.com The amino group of the ortho-nitroaniline then acts as a nucleophile, attacking the nitrosonium ion. youtube.com A series of proton transfers and the elimination of a water molecule lead to the formation of the ortho-nitrobenzenediazonium ion. youtube.comunacademy.com
| Reagent | Role |
| ortho-Nitroaniline | Starting material |
| Sodium Nitrite (NaNO₂) | Source of nitrous acid |
| Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Catalyst and proton source |
| Low Temperature (0-5 °C) | Stabilizes the diazonium salt |
Following diazotization, the resulting ortho-nitrobenzenediazonium salt is subjected to a Sandmeyer reaction to introduce the bromine atom. guidechem.comwikipedia.org This reaction is a versatile method for replacing the diazonium group with a halide. wikipedia.org In this specific case, the diazonium salt solution is added to a solution of copper(I) bromide (CuBr) dissolved in hydrobromic acid (HBr). guidechem.comchemicalbook.com
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com It is initiated by a single electron transfer from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical and the release of nitrogen gas. byjus.com This highly reactive aryl radical then abstracts a bromine atom from the copper(II) bromide species, which is formed in the initial electron transfer step, to yield ortho-bromo-nitrobenzene and regenerate the copper(I) catalyst. byjus.com To improve the purity of the product, steam distillation can be employed to separate the volatile ortho-bromo-nitrobenzene from non-volatile resinous by-products that can form during the reaction. guidechem.com
The final step in this synthetic pathway is the reduction of the nitro group in ortho-bromo-nitrobenzene to an amino group, yielding 2-bromoaniline. guidechem.comchemicalbook.com A common and effective method for this transformation is the Béchamp reduction, which utilizes iron metal in the presence of an acid, typically hydrochloric acid. guidechem.comwikipedia.org
The reaction is carried out by heating the ortho-bromo-nitrobenzene with iron powder and hydrochloric acid. guidechem.com The iron metal acts as the reducing agent, and the hydrochloric acid helps to generate the active form of iron and serves as a proton source. researchgate.netstackexchange.com The reaction is believed to proceed through a series of intermediates, including nitroso and hydroxylamino species, before the final amine is formed. wikipedia.org An advantage of using the iron/hydrochloric acid system is that the hydrolysis of the resulting iron(II) chloride can regenerate hydrochloric acid, making the reaction somewhat self-sustaining. stackexchange.com After the reduction is complete, the reaction mixture is typically made alkaline to liberate the free 2-bromoaniline, which can then be isolated and purified. guidechem.com The final product, 2-bromoaniline, is a light brown, needle-like crystalline solid. guidechem.com
| Reactant | Reagent | Product |
| ortho-bromo-nitrobenzene | Iron powder, Hydrochloric acid | 2-Bromoaniline |
The resulting 2-bromoaniline can then be treated with hydrochloric acid to form the more stable 2-bromoaniline hydrochloride salt.
An alternative approach to synthesizing 2-bromoaniline begins with bromobenzene. chemicalbook.comstackexchange.com This route involves a series of electrophilic aromatic substitution reactions to introduce the necessary functional groups in the correct positions.
The first step in this pathway is the sulfonation of bromobenzene. stackexchange.comechemi.com This is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the benzene ring. youtube.com The reaction is typically carried out by treating bromobenzene with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). youtube.comlibretexts.org
The bromine atom on the benzene ring is an ortho-, para-directing deactivator. stackexchange.com To favor the formation of the desired ortho-substituted product, the para position is often blocked first. Sulfonation of bromobenzene primarily yields para-bromobenzenesulfonic acid due to steric hindrance at the ortho positions. stackexchange.comechemi.com This para-substituted product can then be subjected to further reactions.
Synthesis from Bromoacetanilide (B25293)
An alternative route to 2-bromoaniline involves the use of bromoacetanilide. chemicalbook.com This method often starts with the acetylation of aniline (B41778) to form acetanilide (B955), which protects the amino group and moderates its activating effect. researchgate.net Bromination of acetanilide typically yields a mixture of ortho and para isomers, with the para isomer being the major product. slideshare.netyoutube.com After separation of the desired ortho-bromoacetanilide, the acetyl group is removed by hydrolysis. This hydrolysis can be carried out under acidic or basic conditions. For example, heating bromoacetanilide with a solution of sodium hydroxide (B78521) in water and ethanol (B145695) will yield 2-bromoaniline. chemicalbook.comslideshare.net
Conversion of 2-Bromoaniline to this compound
To obtain this compound, the synthesized 2-bromoaniline is treated with hydrochloric acid. google.com This is a straightforward acid-base reaction where the amino group of 2-bromoaniline acts as a base and accepts a proton from hydrochloric acid, forming the corresponding ammonium (B1175870) salt. The hydrochloride salt is often preferred for its increased stability and solubility in certain solvents. For instance, 2-bromoaniline can be dissolved in concentrated hydrochloric acid, and upon cooling or addition of a suitable solvent, the hydrochloride salt crystallizes out. google.com
Advanced Synthetic Approaches and Process Optimization
Research in the synthesis of this compound has also focused on developing more efficient and purer methods.
Modified Techniques for Improved Purity and Yield
Several modified techniques have been developed to enhance the purity and yield of 2-bromoaniline. For example, in the synthesis of ortho-bromo-nitrobenzene, a precursor to 2-bromoaniline, steam distillation can be employed. This technique allows for the simultaneous reaction and separation of the product. The ortho-bromo-nitrobenzene is carried away with the steam, while less volatile, resinous by-products remain in the reaction mixture, leading to a significant improvement in the purity of the intermediate. guidechem.com
Another area of process optimization involves the reduction of the nitro group. While classical methods using iron or tin in acidic media are effective, they can sometimes lead to impurities. Alternative reducing systems, such as zinc powder with hydrazine (B178648) glyoxylate (B1226380), have been shown to provide rapid and selective reduction under mild, room-temperature conditions, which can lead to cleaner reactions and better yields. niscpr.res.in Furthermore, the use of palladium catalysts in cross-coupling reactions of 2-bromoanilines has enabled the synthesis of a wide variety of substituted anilines and their derivatives with high regioselectivity and under mild conditions.
| Synthetic Step | Reagents and Conditions | Key Findings | Reference |
| Nitration of Sulfonated Bromobenzene | Conc. HNO₃, Conc. H₂SO₄ | Blocks para position, directs nitration to ortho position. | stackexchange.comechemi.compbworks.com |
| Reduction of Nitro Group | Fe/HCl or Zn/Hydrazine Glyoxylate | Converts nitro group to amino group. Hydrazine glyoxylate offers mild conditions. | guidechem.comncert.nic.inniscpr.res.in |
| Desulfonation | Dilute H₂SO₄, Heat | Removes sulfonic acid group to yield 2-bromoaniline. | stackexchange.comwikipedia.orgnumberanalytics.com |
| Synthesis from Bromoacetanilide | 1. Acetic anhydride (B1165640) 2. Br₂ 3. NaOH(aq), Heat | Protection of amino group, followed by bromination and deprotection. | chemicalbook.comslideshare.net |
| Conversion to Hydrochloride | Concentrated HCl | Forms the stable hydrochloride salt. | google.com |
| Improved Purity Technique | Steam Distillation | Used to purify intermediate ortho-bromo-nitrobenzene, removing resinous by-products. | guidechem.com |
Steam Distillation for Separation of By-products
During the synthesis of 2-bromoaniline, particularly in the creation of the ortho-bromo-nitrobenzene intermediate, side reactions can lead to the formation of resinous by-products, which can negatively impact the purity of the final product. guidechem.com A modified technique employing steam distillation has been shown to be an effective method for separating the desired product from these impurities. guidechem.com This process allows for the simultaneous reaction and separation, where the more volatile ortho-bromo-nitrobenzene is carried away with the steam, leaving the non-volatile resinous by-products behind in the reaction vessel. guidechem.comgoogle.com This method significantly enhances the purity of the intermediate, leading to a higher quality 2-bromoaniline. guidechem.com The crude 2-bromoaniline product can also be purified using steam distillation after making the reaction mixture alkaline. google.comstackexchange.com
Control of Reaction Conditions (e.g., Temperature, pH, Reagent Addition Rate)
Precise control of reaction conditions is paramount for achieving a high yield and purity of 2-bromoaniline and its derivatives.
Temperature: The diazotization of 2-bromoaniline is an exothermic reaction and is typically carried out at low temperatures, between 0-5°C, often in an ice bath. google.comchemicalnote.com Maintaining this low temperature is crucial to prevent the decomposition of the unstable diazonium salt. wikipedia.org
pH: The pH of the reaction medium plays a critical role. In the synthesis of 2-bromophenylhydrazine (B91577) from 2-bromoaniline, the reduction step is carried out under alkaline conditions, with a pH of 7-9. google.com Conversely, diazotization reactions require a strongly acidic medium, which is achieved by using an excess of a strong acid like hydrochloric acid. google.comdoubtnut.com This acidic environment is necessary to generate the nitrosating agent in situ and to prevent unwanted coupling reactions. doubtnut.comspcmc.ac.in
Reagent Addition Rate: The slow, controlled addition of reagents is essential. For instance, during diazotization, a solution of sodium nitrite is added slowly to the acidic solution of 2-bromoaniline to maintain the low reaction temperature and control the rate of the reaction. google.compatsnap.com
Synthesis of Derivatives and Analogues Involving this compound
This compound is a valuable precursor for the synthesis of various derivatives, most notably hydrazine derivatives.
Synthesis of Hydrazine Derivatives (e.g., 2-Bromophenylhydrazine Hydrochloride)
2-Bromophenylhydrazine hydrochloride is an important intermediate, particularly in the pharmaceutical industry. patsnap.comnih.gov Its synthesis from 2-bromoaniline involves diazotization followed by a reduction step. google.comgoogle.com
Diazotization and Reduction Processes
The synthesis begins with the diazotization of 2-bromoaniline. google.comgoogle.com In this reaction, 2-bromoaniline is treated with sodium nitrite in the presence of a strong acid, typically concentrated hydrochloric acid, at a low temperature (0-5°C) to form a diazonium salt. google.comchemicalnote.comgauthmath.com This unstable intermediate is then immediately subjected to a reduction reaction. Common reducing agents used for this purpose include sodium pyrosulfite, zinc powder with concentrated hydrochloric acid, or stannous chloride. google.comgoogle.combyjus.com The use of zinc powder and concentrated hydrochloric acid has been reported to provide good reduction performance, high yield, and easier removal of impurities. google.com
Use of Concentrated Hydrochloric Acid in Diazotization
Concentrated hydrochloric acid serves multiple crucial functions in the diazotization of 2-bromoaniline. google.com Firstly, it dissolves the 2-bromoaniline, which is often insoluble in water alone. patsnap.com Secondly, it reacts with sodium nitrite to generate nitrous acid in situ, which is the actual diazotizing agent. byjus.comorganic-chemistry.org An excess of hydrochloric acid is used to maintain a strongly acidic environment. google.comdoubtnut.com This high acidity is essential to prevent the newly formed diazonium salt from coupling with unreacted 2-bromoaniline, which would lead to the formation of unwanted azo dyes. doubtnut.comspcmc.ac.in The excess acid ensures that the free aniline concentration is suppressed by converting it to the non-nucleophilic anilinium hydrochloride salt. doubtnut.com
Data Tables
Table 1: Reaction Conditions for the Synthesis of 2-Bromophenylhydrazine from 2-Bromoaniline
| Step | Reagents | Temperature (°C) | pH | Key Considerations | Reference |
| Diazotization | 2-Bromoaniline, Sodium Nitrite, Concentrated Hydrochloric Acid | 0-5 | Strongly Acidic | Slow addition of sodium nitrite to maintain low temperature. | google.com, google.com |
| Reduction | Diazonium Salt, Sodium Pyrosulfite | 10-35 | 7-9 | - | google.com |
| Reduction | Diazonium Salt, Zinc Powder, Concentrated Hydrochloric Acid | - | Strongly Acidic | Good reduction performance and high yield. | google.com |
Synthesis of Schiff Bases
Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are commonly formed through the condensation of a primary amine with an aldehyde or ketone. 2-Bromoaniline and its derivatives are used as the amine component in these syntheses.
For instance, fluorescent active Schiff base chemosensors have been developed by coupling bromoaniline with salicylaldehyde (B1680747) or 5-bromo salicylaldehyde. nih.govacs.org These Schiff bases, such as (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) and (E)-2-(((4-bromophenyl)imino)methyl)phenol (HL2), demonstrate notable UV-visible colorimetric and fluorometric changes in the presence of specific metal cations like Cu²⁺ and Zn²⁺. nih.govacs.org
The synthesis of these Schiff bases typically involves dissolving the bromoaniline and the respective aldehyde in a suitable solvent, such as methanol, and stirring the mixture. nih.govscispace.comnih.gov The resulting Schiff base can then be isolated and purified. scispace.comnih.gov The formation of the imine bond (C=N) is a key characteristic of these reactions and can be confirmed using techniques like FT-IR spectroscopy, which shows a characteristic stretching band for the imine group. nih.govscispace.com
Table 1: Examples of Schiff Bases Derived from Bromoanilines
| Schiff Base Name | Reactants | Key Findings | Reference |
| (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) | 4-bromoaniline (B143363) and 5-bromosalicylaldehyde | Selective detection of Cu²⁺ ions. | nih.govacs.org |
| (E)-2-(((4-bromophenyl)imino)methyl)phenol (HL2) | 2-bromoaniline and salicylaldehyde | Selective detection of Zn²⁺ ions. | nih.govacs.org |
| 2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline | 2-bromo-4-methylaniline and 2-nitrobenzaldehyde | Characterized by elemental analysis, FT-IR, Mass and ¹H-NMR. | scispace.com |
| 2-bromo-4-methyl-N-(2,4,5-trimethoxybenzylidene)aniline | 2-bromo-4-methylaniline and 2,4,5-trimethoxybenzaldehyde | Characterized by elemental analysis, FT-IR, Mass and ¹H-NMR. | scispace.com |
Synthesis of Nitrogen Heterocycles (e.g., Fluorinated Nitrogen Heterocycles)
Nitrogen heterocycles are cyclic compounds containing at least one nitrogen atom in the ring. They are of significant interest in medicinal chemistry. 2-Bromoaniline serves as a key starting material for synthesizing various nitrogen heterocycles, including fluorinated derivatives.
One approach involves the reaction of 2-bromoaniline with p-toluenesulfonyl chloride in the presence of pyridine (B92270) to form an intermediate, N-(2-bromophenyl)-4-methylbenzenesulfonamide. ekb.eg This intermediate can then be reacted with pentafluoropyridine (B1199360) in the presence of a base like sodium hydride to yield N-(2-bromophenyl)-4-methyl-N-(perfluoropyridin-4-yl)benzenesulfonamide. ekb.eg This product contains a fluorinated pyridine ring attached to the nitrogen of the original bromoaniline. The successful synthesis of this compound was confirmed by ¹⁹F NMR spectroscopy. ekb.eg
Another strategy involves the direct reaction of 2-bromoaniline with pentafluoropyridine in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures to produce 2-bromophenyltetrafluoropyridinamine. ekb.eg This intermediate can then undergo further reactions, such as cyclization with copper in dimethyl sulfoxide (B87167) (DMSO), to form more complex fluorinated nitrogen heterocycles. ekb.eg
The synthesis of various nitrogen-containing heterocycles often relies on the reactivity of the amine group and the bromine atom in 2-bromoaniline. clockss.orgorganic-chemistry.orguow.edu.au
Table 2: Synthesis of Fluorinated Nitrogen Heterocycles from 2-Bromoaniline
| Intermediate/Product | Reactants | Reaction Conditions | Yield | Reference |
| N-(2-bromophenyl)-4-methylbenzenesulfonamide | 2-bromoaniline, p-toluenesulfonyl chloride | Pyridine, room temperature, 20h | 85% | ekb.eg |
| N-(2-bromophenyl)-4-methyl-N-(perfluoropyridin-4-yl)benzenesulfonamide | N-(2-bromophenyl)-4-methylbenzenesulfonamide, pentafluoropyridine | DMF, NaH, room temperature | - | ekb.eg |
| 2-bromophenyltetrafluoropyridinamine | 2-bromoaniline, pentafluoropyridine | THF, 68°C, 15h | - | ekb.eg |
Synthesis of Polymer Derivatives (e.g., Poly(2-bromoaniline) hydrochloride)
2-Bromoaniline can be polymerized to form poly(2-bromoaniline) and its copolymers. These polymers are of interest due to their potential electrical conductivity and solubility properties, which can be tuned by the presence of the bromo-substituent.
Copolymers of aniline and 2-bromoaniline have been synthesized through chemical oxidation in a hydrochloric acid medium. worldscientific.com The resulting copolymers, such as poly(aniline-co-o-bromoaniline), are soluble in polar solvents like DMSO, DMF, and THF. worldscientific.com The incorporation of 2-bromoaniline into the polymer chain generally increases solubility compared to polyaniline alone, although it can also lead to lower electrical conductivity. researchgate.net The electrical conductivity of these copolymers is influenced by the ratio of the comonomers. worldscientific.comresearchgate.net
The polymerization of aniline derivatives can also be achieved using other methods, such as reacting them with sulfur monochloride to produce poly[N,N-(phenylamino)disulfides]. nih.gov The properties of the resulting polymers, including their color, are dependent on the substituents on the aniline ring. nih.gov
Table 3: Properties of Poly(aniline-co-2-bromoaniline)
| Property | Observation | Reference |
| Solubility | Soluble in polar solvents (DMSO, DMF, THF, NMP). | worldscientific.com |
| Electrical Conductivity | In the range of 10⁻⁵ S/cm. Decreases with increasing 2-bromoaniline content. | worldscientific.comresearchgate.net |
| Morphology | Agglomerated particles form a globular structure. | worldscientific.com |
| Nature | Amorphous. | worldscientific.com |
Metal Complexes Derived from 2-Bromoaniline-based Ligands
Schiff bases derived from 2-bromoaniline can act as ligands that coordinate with metal ions to form metal complexes. These complexes can exhibit interesting properties, such as acting as sensors or having biological activity.
For example, Schiff bases like (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) and (E)-2-(((4-bromophenyl)imino)methyl)phenol (HL2) form complexes with Cu²⁺ and Zn²⁺ ions, respectively. nih.govacs.orgresearchgate.net The formation of these complexes, [Cu(L1)₂] and [Zn(L2)₂], can be observed through changes in UV-vis and fluorescence spectra. nih.govacs.org X-ray single-crystal analysis has shown that these complexes can adopt a tetra-coordinated, distorted tetrahedral geometry. nih.govacs.orgresearchgate.net
The synthesis of these metal complexes typically involves reacting the Schiff base ligand with a metal salt, such as CuCl₂ or ZnCl₂, in a suitable solvent. nih.govacs.org The resulting complexes can be characterized by various spectroscopic methods, including FT-IR, which shows shifts in the C=N stretching frequency upon coordination to the metal ion. nih.govtsijournals.com
Table 4: Metal Complexes of Bromoaniline-Based Schiff Base Ligands
| Complex | Ligand | Metal Ion | Key Structural Feature | Reference |
| [Cu(L1)₂] | (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) | Cu²⁺ | Tetra-coordinated system | nih.govacs.orgresearchgate.net |
| [Zn(L2)₂] | (E)-2-(((4-bromophenyl)imino)methyl)phenol (HL2) | Zn²⁺ | Distorted tetrahedral geometry | nih.govacs.orgresearchgate.net |
| [NiL1L2Cl2] | PHIO (L1) and BPHIO (L2) | Ni(II) | Octahedral geometry | tsijournals.com |
Functionalized Furan-2-carboxamides
2-Bromoaniline can be used in the synthesis of functionalized furan-2-carboxamides. These compounds are of interest for their potential biological activities.
A typical synthesis involves the reaction of furan-2-carbonyl chloride with a bromoaniline, such as 4-bromoaniline, in the presence of a base like triethylamine (B128534) (Et₃N) to yield N-(4-bromophenyl)furan-2-carboxamide. nih.govmdpi.com This reaction proceeds with a high yield. nih.govmdpi.com The resulting carboxamide can then be further functionalized through cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling, to introduce various aryl groups. nih.govmdpi.com
These reactions expand the library of furan-2-carboxamide derivatives, which can then be screened for various biological applications. nih.govmdpi.com
Table 5: Synthesis of N-(4-bromophenyl)furan-2-carboxamide
| Product | Reactants | Reaction Conditions | Yield | Reference |
| N-(4-bromophenyl)furan-2-carboxamide | furan-2-carbonyl chloride, 4-bromoaniline | Et₃N, DCM, room temperature | 94% | nih.govmdpi.com |
Quinoline-1,2,3-Triazole-Anilines
2-Bromoaniline is a precursor in the multi-step synthesis of complex heterocyclic systems like quinoline-1,2,3-triazole-anilines. These hybrid molecules are being investigated for their potential as therapeutic agents.
The synthesis of these compounds often involves "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. nih.gov Aniline derivatives can be used to create intermediates that are then incorporated into the final quinoline-triazole structure. nih.gov For example, derivatives of 3-(1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione, which can be synthesized from aniline, are used as intermediates. nih.gov These can be reacted with propargyl bromide and subsequently with azido (B1232118) compounds to form bis(1,2,3-triazole) functionalized quinolines. nih.gov
While the direct use of this compound is not explicitly detailed in the provided search results for this specific class of compounds, the synthesis of related quinoline (B57606) and triazole structures often starts from aniline or its derivatives, indicating the potential role of bromoanilines in creating diverse analogues. nih.govjournal-vniispk.ruualberta.caresearchgate.net
Chemical Reactivity and Mechanistic Studies
Reactions of the Amine Group
The chemical behavior of 2-bromoaniline (B46623) is largely dictated by the nucleophilic character of its amino group and its interaction with the aromatic ring. chemicalland21.com
Protonation to Form Anilinium Salts
As a weak base, the amino group of 2-bromoaniline readily reacts with acids to form anilinium salts. chemicalland21.comvaia.com In the presence of an acid such as hydrochloric acid (HCl), the lone pair of electrons on the nitrogen atom accepts a proton, resulting in the formation of the corresponding anilinium ion. vaia.comlkouniv.ac.in This acid-base reaction is an equilibrium process. quora.com The resulting salt, 2-bromoanilinium chloride, exhibits increased water solubility compared to its free base form. The formation of anilinium salts is a fundamental reaction that can influence the course of subsequent chemical transformations by altering the electronic properties and reactivity of the molecule. quora.com For instance, the protonated amino group becomes an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming substituents to the meta position. quora.com
A study on the synthesis of 2-bromo-1-hydroxyquinolizinium (B289732) bromide substituted anilinium salts involved the reaction of 1-acetoxy-2-bromoquinolizinium bromide with various substituted anilines, including what can be inferred for 2-bromoaniline, to form the corresponding anilinium salts. nih.gov
Diazotization and Formation of Diazonium Salts
Primary aromatic amines like 2-bromoaniline undergo diazotization when treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures. chemicalland21.combyjus.comorganic-chemistry.org This reaction converts the amino group into a diazonium salt, in this case, 2-bromobenzenediazonium chloride. byjus.comvaia.com
The mechanism of diazotization involves several steps. First, nitrous acid is protonated by the strong acid and then loses water to form the highly electrophilic nitrosonium ion (NO⁺). masterorganicchemistry.comegyankosh.ac.in The amino group of 2-bromoaniline then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate after deprotonation. byjus.commasterorganicchemistry.com This intermediate then undergoes tautomerization and subsequent protonation and elimination of water to yield the final aryl diazonium ion. byjus.com Aryl diazonium salts are notably more stable than their alkyl counterparts due to the delocalization of the positive charge over the aromatic ring. egyankosh.ac.in
Diazonium salts are exceptionally versatile intermediates in organic synthesis because the diazonium group (–N₂⁺) is an excellent leaving group (as N₂ gas), which can be readily displaced by a wide range of nucleophiles. masterorganicchemistry.comorganic-chemistry.orgbyjus.com
The Sandmeyer reaction provides a powerful method for replacing the diazonium group with various substituents, including halogens and cyano groups, using copper(I) salts as catalysts. byjus.comwikipedia.org For the 2-bromobenzenediazonium salt, this reaction opens pathways to synthesize a variety of disubstituted benzene (B151609) derivatives.
The mechanism of the Sandmeyer reaction is believed to proceed through a radical pathway. byjus.comwikipedia.org It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion, which leads to the formation of an aryl radical and the release of nitrogen gas. byjus.com This aryl radical then reacts with the copper(II) species to afford the final product and regenerate the copper(I) catalyst. wikipedia.org
Table 1: Examples of Sandmeyer Reactions with 2-Bromobenzenediazonium Salts
| Reagent | Product |
|---|---|
| Copper(I) Chloride (CuCl) | 1-Bromo-2-chlorobenzene |
| Copper(I) Bromide (CuBr) | 1,2-Dibromobenzene |
This table illustrates the potential products from Sandmeyer reactions starting with 2-bromobenzenediazonium salt, based on the general principles of the reaction. masterorganicchemistry.comwikipedia.org
Variations of the Sandmeyer reaction, sometimes referred to as Sandmeyer-type reactions, have expanded the scope of this transformation to include the introduction of other functionalities like trifluoromethyl and boronate groups. wikipedia.orgpku.edu.cn
Alkylation Reactions
The amino group of 2-bromoaniline can be alkylated by reaction with alkyl halides. chemicalland21.com This nucleophilic substitution reaction can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemicalland21.com
Exhaustive alkylation of 2-bromoaniline with an excess of an alkylating agent, such as methyl iodide, leads to the formation of a quaternary ammonium salt. chemicalland21.comvaia.com In this reaction, the nitrogen atom of the amino group acts as a nucleophile, successively displacing the halide from the alkyl halide. vaia.com The final product is a 2-bromo-N,N,N-trialkyl-anilinium halide. Quaternary ammonium salts are ionic compounds with a positively charged nitrogen atom bonded to four carbon atoms. vaia.com
A method has been described for the direct quaternization of primary aromatic amines, including p-bromoaniline, using an excess of an alkyl halide in the presence of a sterically hindered base like 2,6-lutidine. This method can also be applied to the hydrochloride salt of the amine, in which case an additional equivalent of the base is required to liberate the free amine. dtic.mil
The N-benzylation of 2-bromoaniline has been shown to exhibit unusual reactivity, particularly under biphasic conditions. When 2-bromoaniline is treated with benzyl (B1604629) bromide under basic conditions, an unexpected rearrangement can occur where the bromine atom migrates from the 2-position to the 4-position of the aromatic ring. nih.govresearchgate.netthieme-connect.comthieme-connect.com
Studies have elucidated that this rearrangement is an intermolecular process that proceeds through an acid-catalyzed mechanism. nih.gov The benzylation of 2-bromoaniline initially forms N-benzyl-2-bromoaniline and generates hydrobromic acid (HBr). nih.govlookchem.com The HBr then protonates another molecule of N-benzyl-2-bromoaniline, leading to the formation of an arenium ion intermediate. nih.gov This intermediate can then be attacked by a bromide ion to form bromine (Br₂). The generated Br₂ then acts as an electrophile, brominating a debrominated aniline (B41778) species, such as N-benzylaniline, preferentially at the sterically less hindered and electronically activated para-position to yield the 4-bromo-substituted product. nih.gov
The choice of reaction conditions is critical to suppress this rearrangement. For instance, using single-phase conditions with a non-halide base like potassium carbonate in DMF can mitigate the bromine migration. It was also observed that no rearrangement occurs when using benzyl chloride as the alkylating agent, suggesting that the presence of HBr is crucial for the rearrangement to take place. nih.gov
Table 2: Influence of Reaction Conditions on the Benzylation of 2-Bromoaniline
| Alkylating Agent | Base/Solvent | Major Product | Reference |
|---|---|---|---|
| Benzyl Bromide | Aqueous NaOH | N,N-Dibenzyl-4-bromoaniline | nih.gov |
| Benzyl Bromide | K₂CO₃ / DMF | N,N-Dibenzyl-2-bromoaniline |
Reactions Involving the Bromine Substituent
The bromine atom on the aromatic ring provides a reactive handle for a variety of synthetic transformations, most notably electrophilic substitutions and metal-catalyzed cross-coupling reactions.
The aromatic ring of 2-bromoaniline is activated towards electrophilic aromatic substitution due to the strong electron-donating amino group, which directs incoming electrophiles to the ortho and para positions. vedantu.com Although the bromine atom is a deactivating group, it also directs ortho and para. The powerful activating effect of the amino group dominates, making the positions para (position 4) and ortho (position 6) to the amine highly nucleophilic.
Nitration : The nitration of 2-bromoaniline can be used to synthesize 2-bromo-4-nitroaniline, a valuable intermediate for dyes and pharmaceuticals. ontosight.ai
Bromination : Further bromination of 2-bromoaniline occurs readily. A copper-catalyzed oxidative bromination using NaBr and Na₂S₂O₈ has been shown to regioselectively produce 2,4-dibromoaniline (B146533) from 2-bromoaniline. thieme-connect.com
Table 3: Electrophilic Substitution on 2-Bromoaniline
| Reaction | Reagents | Major Product | Reference |
|---|---|---|---|
| Nitration | Nitrating agent | 2-Bromo-4-nitroaniline | ontosight.ai |
| Bromination | NaBr, Na₂S₂O₈, cat. CuSO₄·5H₂O | 2,4-Dibromoaniline | thieme-connect.com |
The carbon-bromine bond in 2-bromoaniline is an ideal site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, has been extensively applied to 2-bromoaniline.
Recent studies have focused on developing efficient Suzuki-Miyaura protocols for unprotected ortho-bromoanilines, which can be challenging substrates. rsc.orgrsc.org A successful method was developed using a specific palladium catalyst that showed compatibility with a wide range of benzyl, alkyl, aryl, and heteroaromatic boronic esters, demonstrating its broad utility. rsc.orgrsc.org Other research has applied the Suzuki reaction to synthesize 2-amino-2'-nitrobiphenyl by coupling 2-bromoaniline with 2-nitrophenylboronic acid. uio.no Furthermore, micellar catalysis using surfactants like Kolliphor EL has enabled the Suzuki cross-coupling of 2-bromoaniline with thiophene (B33073) boronic acids to be performed in water, offering a greener alternative to traditional organic solvents. mdpi.comunimib.it
Table 4: Examples of Suzuki-Miyaura Cross-Coupling Reactions with 2-Bromoaniline
| Boronic Acid/Ester | Catalyst System | Product Type | Reference |
|---|---|---|---|
| Various benzyl, alkyl, aryl, alkenyl, heteroaromatic boronic esters | Pd(SPhos) G3 / SPhos | Diversified 2-aminobiphenyls | rsc.orgrsc.org |
| 2-Nitrophenylboronic acid | Pd(OAc)₂ / HBF₄·P(tBu)₃ | 2-Amino-2'-nitrobiphenyl | uio.no |
| 2-Thienylboronic acid | Pd(dtbpf)Cl₂ / Kolliphor EL (micellar) | 2-(Thiophen-2-yl)aniline | mdpi.comunimib.it |
Beyond the Suzuki reaction, 2-bromoaniline also participates in other cross-coupling reactions. It can be coupled with vinylstannanes in a Stille reaction for the synthesis of substituted indoles. acs.org It has also been used as a coupling partner in novel palladium-catalyzed dual coupling reactions with 2-iodobiphenyls, proceeding through C-H activation to construct complex heterocyclic scaffolds like tribenzo[b,d,f]azepines. sci-hub.seresearchgate.net
A notable mechanistic feature of 2-bromoaniline's reactivity is the intermolecular migration of the bromine atom under specific N-alkylation conditions. As discussed in section 3.1.6, reacting 2-bromoaniline with benzyl bromide and an insoluble base like K₂CO₃ leads to the formation of the 4-bromoaniline (B143363) isomer. nih.govnih.govlookchem.comthieme-connect.com
The proposed mechanism for this rearrangement is as follows nih.govlookchem.comthieme-connect.com:
N-Alkylation and HBr Formation : The initial reaction between 2-bromoaniline and benzyl bromide produces N-benzyl-2-bromoaniline and a molecule of hydrogen bromide (HBr).
Protonation and Bromine Elimination : The generated HBr, a strong acid, protonates the nitrogen of an N-benzylated aniline molecule. This protonated intermediate can then react further with HBr to eliminate molecular bromine (Br₂).
Electrophilic Aromatic Substitution : The eliminated Br₂ acts as an electrophile and brominates the electron-rich ring of a nearby N-benzylaniline molecule. This electrophilic attack occurs preferentially at the sterically accessible and electronically activated para-position (C4), leading to the rearranged N-benzyl-4-bromoaniline product.
Further Alkylation : The newly formed 4-bromo product can undergo further alkylation to yield the observed N,N-dibenzyl-4-bromoaniline. nih.gov
Crossover experiments, where 2-bromoaniline and 2-chloroaniline (B154045) were subjected to the reaction conditions together, confirmed the intermolecular nature of the bromine transfer, as N,N-dibenzyl-4-bromo-2-chloroaniline was formed. nih.govlookchem.com This remarkable rearrangement highlights the importance of carefully selecting reaction conditions, particularly the base and the nature of the halide in the alkylating agent, when working with electron-rich haloanilines. nih.govthieme-connect.com
Rearrangement Mechanisms (e.g., Bromine Migration)
Oxidative Polycondensation of 2-Bromoaniline
2-Bromoaniline can undergo oxidative polycondensation to form poly(2-bromoaniline), a conducting polymer. researchgate.net This process, typically initiated by an oxidant like ammonium peroxydisulfate (B1198043) in an acidic medium, involves the step-wise growth of polymer chains. researchgate.netresearchgate.net
The mechanism for the oxidative polycondensation of aromatic amines like 2-bromoaniline is a multi-step process. researchgate.net It begins with the oxidation of the amine monomer, followed by coupling reactions that lead to the formation of dimers, then oligomers, and finally the polymer chain. researchgate.net The process continues through the successive oxidation of the growing oligomeric amines, with the subsequent addition of a monomer unit at each stage, resulting in the growth of the macromolecule. researchgate.net
The initial and critical step in the oxidative polycondensation mechanism is the one-electron oxidation of the 2-bromoaniline monomer to form a cation-radical. researchgate.net This oxidation is typically achieved by a chemical oxidant or electrochemical means.
Amine + Oxidant → [Amine]•⁺ + [Oxidant]⁻
This highly reactive cation-radical is stabilized in the acidic reaction media. researchgate.net Stabilization occurs through the formation of a complex with a neutral, parent amine molecule. researchgate.net The formation of such cation-radicals is a common feature in the oxidation of electron-rich aromatic compounds. beilstein-journals.orgrsc.org Dimers are subsequently formed from this complex through the abstraction of a second electron and two protons. researchgate.net
The polymerization process is not always perfectly linear and can lead to the formation of shorter-chain oligomeric products and structural defects within the polymer backbone. researchgate.net Oligomers can form as a result of chain termination reactions. researchgate.netresearchgate.net
Defect structures arise in reaction environments that promote the deprotonation of the cation-radicals, leading to the formation of neutral arylamine radicals. researchgate.net The recombination of these radicals can introduce alternative linkages, such as azo (-N=N-) and diphenyl fragments, into the main polymer chain. researchgate.net These processes, along with potential chain branching and cross-linking reactions, contribute to the final structure and properties of the resulting poly(2-bromoaniline). researchgate.net
Branching, Cyclization, and Crosslinking Reactions
2-Bromoaniline hydrochloride, and its free base form 2-bromoaniline, serve as versatile precursors in a variety of chemical transformations that lead to the formation of complex molecular architectures through branching, cyclization, and crosslinking reactions. These reactions are particularly significant in the synthesis of heterocyclic compounds and functional polymers.
Cyclization Reactions
Cyclization reactions involving 2-bromoaniline are a cornerstone for the synthesis of numerous nitrogen-containing heterocyclic compounds. These transformations often employ transition metal catalysts, with palladium-based systems being the most extensively studied.
Palladium-Catalyzed Cyclizations:
Palladium catalysts are highly effective in mediating the formation of diverse heterocyclic rings starting from 2-bromoaniline or its derivatives. These reactions, often proceeding through mechanisms like the Larock heteroannulation, Sonogashira coupling followed by cyclization, or carbonylative cyclization, provide access to indoles, quinolines, quinazolines, and other fused systems.
One prominent method is the palladium-catalyzed heteroannulation of alkynes with 2-bromoanilines to produce substituted indoles. The Larock indole (B1671886) synthesis, for instance, involves the palladium-catalyzed reaction between a 2-haloaniline and a substituted alkyne. ub.edu The reaction's efficiency and regioselectivity can be influenced by the choice of phosphine (B1218219) ligands and bases. ub.edu For example, 1,1'-bis(di-tert-butylphosphino)ferrocene has been identified as a highly active ligand for this transformation. ub.edu
A modular three-component reaction has been developed for synthesizing 4-aminoquinolines. This cascade process involves the reaction of a 2-bromoaniline, a terminal alkyne, and an isocyanide, catalyzed by a palladium complex. nih.govacs.org The reaction proceeds via an imidoylative Sonogashira coupling followed by an intramolecular cyclization. nih.gov Optimization studies have shown that using a catalyst system composed of Pd(OAc)₂ and a ligand like Xantphos in a solvent such as DMF, with a base like Cs₂CO₃, provides good yields of the desired 4-aminoquinoline (B48711) products. nih.govacs.org
Table 1: Optimization of Imidoylative Sonogashira/Cyclization Conditions for 4-Aminoquinoline Synthesis nih.govacs.orgReaction of 2-bromoaniline, phenylacetylene, and tert-butyl isocyanide.
| Entry | Catalyst (5 mol%) | Ligand | Base (2 equiv) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ (15 mol%) | Cs₂CO₃ | Dioxane | 58 |
| 2 | Pd(OAc)₂ | Xantphos (10 mol%) | Cs₂CO₃ | Dioxane | 87 |
| 3 | Pd(OAc)₂ | Xantphos (10 mol%) | Cs₂CO₃ | DMF | 91 |
| 4 | Pd(OAc)₂ | Xantphos (10 mol%) | K₂CO₃ | DMF | 38 |
| 5 | Pd(OAc)₂ | Xantphos (10 mol%) | KOtBu | DMF | 79 |
Carbonylative cyclization reactions represent another powerful tool. Double carbonylative cyclizations of 2-bromoanilines with partners like 2-bromobenzaldehyde (B122850) or 2-bromobenzonitriles, catalyzed by palladium, lead to polycyclic heterocyclic compounds such as 5H-benzo nih.govCurrent time information in Bangalore, IN.researchgate.netoxazino[2,3-a]isoindole-5,11(6aH)-diones and isoindolo[1,2-b]quinazoline-10,12-diones. mdpi.com The proposed mechanism for these transformations involves a sequence of oxidative additions of the C-Br bonds to the Pd(0) center, CO insertions, and intramolecular nucleophilic displacements. researchgate.netmdpi.com
Furthermore, 2-bromoanilines can be used to synthesize benzo-fused β-lactams. This is achieved through a Ugi four-component reaction (Ugi-4CR) with aldehydes, isocyanides, and acrylic acids, followed by an intramolecular Heck cyclization of the resulting adduct, catalyzed by Pd(OAc)₂/PPh₃. thieme-connect.com
Nickel-Catalyzed Cyclizations:
Nickel complexes also serve as effective catalysts for the cyclization of 2-bromoaniline derivatives. rsc.org These reactions often proceed through radical mechanisms. Electrochemical methods using nickel complexes as electron transfer mediators have been developed for the radical cyclization of unsaturated 2-bromophenyl ethers and propargyl derivatives. rsc.org Nickel-catalyzed reactions provide a valuable alternative to palladium-based systems for the synthesis of five-membered heterocycles. rsc.org
Other Cyclization Strategies:
Intramolecular radical cyclization of N-allyl substituted o-bromoacetanilide derivatives, initiated by tributyltin hydride, offers an efficient route to various dihydroindole systems. researchgate.net Additionally, cyclo-condensation of N-methyl-2-bromoaniline with reagents like chlorocarbonylsulfenyl chloride can produce S,N-containing heterocycles such as N-methyl-4-bromo-2(3H)-benzothiazol-2-one. mdpi.com
Table 2: Examples of Cyclization Reactions with 2-Bromoaniline Derivatives
| Starting Material | Reagents | Catalyst System | Product Type | Ref. |
|---|---|---|---|---|
| 2-Bromoaniline | Internal Alkynes | Thiourea-Pd(II) complex | Indoles | ub.edu |
| 2-Bromoaniline | Phenylacetylene, tert-butyl isocyanide | Pd(OAc)₂ / Xantphos | 4-Aminoquinoline | nih.govacs.org |
| 2-Bromoaniline | 2-Bromobenzaldehyde, CO | Pd(0) | 5H-benzo nih.govCurrent time information in Bangalore, IN.researchgate.netoxazino[2,3-a]isoindole-5,11(6aH)-dione | mdpi.com |
| 2-Bromoaniline | 2-Bromobenzyl amine, CO | Pd(0) | Isoindolo[1,2-b]quinazolin-10(12H)-one | mdpi.com |
| N-allyl-o-bromoacetanilide | Tributyltin hydride | AIBN (initiator) | Dihydroindole | researchgate.net |
| N-Methyl-2-bromoaniline | Chlorocarbonylsulfenyl chloride | AlCl₃ | N-methyl-4-bromo-2(3H)-benzothiazol-2-one | mdpi.com |
Branching and Crosslinking Reactions
Branching and crosslinking are key processes in the formation of polymeric materials from 2-bromoaniline. The oxidative polymerization of 2-bromoaniline leads to the formation of poly(2-bromoaniline) hydrochloride. researchgate.net During this process, side reactions can occur that lead to branching in the polymer chains. The formation of "defective" structures can arise from the recombination of arylamine radicals, leading to the incorporation of azo and diphenyl fragments into the main polymer backbone. researchgate.net These processes can ultimately lead to the formation of oligomeric products through chain termination or to crosslinked networks. researchgate.net
The resulting polymer, poly(2-bromoaniline), can be further modified. For instance, a palladium-catalyzed phosphonation of poly(2-bromoaniline) has been used to synthesize a self-doped conducting polyaniline bearing a phosphonic acid moiety. researchgate.net This demonstrates how the bromine atom serves as a handle for post-polymerization modification, which can be considered a form of branching or grafting.
While not a direct crosslinking of this compound itself, related bromoaniline structures are used to synthesize DNA cross-linking agents. For example, agents designed to be activated by reactive oxygen species (ROS) have been synthesized from p-bromoaniline. acs.org This highlights the role of the bromoaniline scaffold in designing molecules capable of forming crosslinks in biological systems. acs.org
Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for elucidating the molecular structure of 2-bromoaniline (B46623) hydrochloride. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within the molecule.
1H NMR Spectroscopy for Quantification and Structural Elucidation
Proton (1H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, allowing for both structural elucidation and quantification. In the case of 2-bromoaniline, the aromatic protons typically appear as a multiplet in the range of δ 6.6 to 7.5 ppm in deuterated chloroform (B151607) (CDCl₃). rsc.orgchemicalbook.com The amino (-NH₂) protons present as a broad singlet, the chemical shift of which can be variable. rsc.org
The precise chemical shifts and coupling constants (J values) are critical for assigning each proton to its specific position on the benzene (B151609) ring. For instance, in one study, the protons of 2-bromoaniline in CDCl₃ were observed at δ 7.42 (d, 1H, J= 8 Hz), 7.12 (t, 1H, J= 8 Hz), 6.77 (d, 1H, J = 8 Hz), and 7.64 (t, 1H, J= 8 Hz), with the amino protons appearing as a broad singlet at 4.07 ppm. rsc.org Another analysis reported chemical shifts at approximately 7.39, 7.08, 6.73, and 6.61 ppm. chemicalbook.com These variations can arise from differences in experimental conditions.
Furthermore, 1H NMR is a powerful tool for quantitative analysis. nih.gov By integrating the signals of known protons against an internal standard, the concentration of 2-bromoaniline in a sample can be accurately determined. nih.gov This method was employed to monitor the progress of reactions involving 2-bromoaniline, such as in the study of unexpected rearrangements under biphasic alkylation conditions. nih.gov
Interactive Data Table: 1H NMR Chemical Shifts for 2-Bromoaniline
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |
| Aromatic H | 7.42 | d | 8 | rsc.org |
| Aromatic H | 7.12 | t | 8 | rsc.org |
| Aromatic H | 6.77 | d | 8 | rsc.org |
| Aromatic H | 6.64 | t | 8 | rsc.org |
| Amino H | 4.07 | br s | - | rsc.org |
Note: "d" denotes a doublet, "t" a triplet, and "br s" a broad singlet. The data is representative and may vary based on the solvent and experimental conditions.
13C NMR Spectroscopy for Structural Confirmation
Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton of the molecule. For 2-bromoaniline, the 13C NMR spectrum in CDCl₃ shows distinct signals for each of the six carbon atoms in the benzene ring. rsc.orgchemicalbook.com The carbon atom bonded to the bromine (C-Br) is typically found at a chemical shift of around 109.4 ppm, while the carbon attached to the amino group (C-N) appears at approximately 144.1 ppm. rsc.org The remaining aromatic carbons resonate at shifts of roughly 132.7, 128.4, 119.5, and 115.8 ppm. rsc.org The unique set of chemical shifts serves as a fingerprint for the compound, confirming its structural integrity. nih.gov
Interactive Data Table: 13C NMR Chemical Shifts for 2-Bromoaniline
| Carbon Atom | Chemical Shift (ppm) | Reference |
| C-N | 144.1 | rsc.org |
| C-Br | 109.4 | rsc.org |
| Aromatic C | 132.7 | rsc.org |
| Aromatic C | 128.4 | rsc.org |
| Aromatic C | 119.5 | rsc.org |
| Aromatic C | 115.8 | rsc.org |
Note: The data is representative and may vary based on the solvent and experimental conditions.
19F NMR Analysis for Fluorinated Derivatives
Fluorine-19 (19F) NMR spectroscopy is a highly sensitive technique used for the analysis of organofluorine compounds. slideshare.net In research involving fluorinated derivatives of 2-bromoaniline, 19F NMR is crucial for characterizing the synthesized products. For example, in the synthesis of 2-bromophenyltetrafluoropyridinamine, a derivative of 2-bromoaniline, 19F NMR was used to confirm the structure of the intermediate. ekb.eg This technique is particularly valuable due to the large chemical shift range of 19F, which often results in well-resolved spectra even for complex molecules. nih.govmanchester.ac.ukrsc.org The chemical shifts and coupling patterns in 19F NMR provide unambiguous evidence for the presence and electronic environment of fluorine atoms in the molecule. nih.gov
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and its more advanced counterpart, Fourier-Transform Infrared (FTIR) spectroscopy, are powerful techniques for identifying functional groups and analyzing bond vibrations within a molecule.
Analysis of Functional Groups and Bond Vibrations
The FTIR spectrum of 2-bromoaniline exhibits characteristic absorption bands that correspond to specific molecular vibrations. The N-H stretching vibrations of the primary amine group are typically observed as two bands in the region of 3300-3500 cm⁻¹. chegg.com The C-N stretching vibration for aromatic amines appears in the 1266-1382 cm⁻¹ range. globalresearchonline.net The C-Br stretching vibration is generally found in the lower frequency region of the spectrum. asianpubs.org Aromatic C-H stretching vibrations are usually seen around 3000-3100 cm⁻¹, while C=C stretching vibrations within the benzene ring occur in the 1450-1600 cm⁻¹ region. globalresearchonline.net These characteristic peaks allow for the rapid identification of the key functional groups present in 2-bromoaniline. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for investigating the electronic structure and behavior of 2-Bromoaniline and its derivatives in solution. numberanalytics.com This technique measures the absorption of ultraviolet and visible light by a sample, providing insights into the electronic transitions within the molecule. ubbcluj.ro
The UV-Vis spectrum of aniline (B41778) and its derivatives, including bromoanilines, is characterized by specific absorption bands that correspond to electronic transitions within the aromatic ring and the amino group. For copolymers containing 2-bromoaniline, two primary absorption peaks are typically observed. scispace.com One peak is attributed to the π → π* transition of the phenyl ring, while the other corresponds to the n → π* transition, often associated with the quinoid moieties in polymeric forms. scispace.comtandfonline.com
In a study of poly(m-toluidine-co-2-bromoaniline), the UV-Vis spectra, recorded in N-methyl-2-pyrrolidone (NMP), showed these characteristic transitions. scispace.com Similarly, for silver-dispersed poly(aniline-co-3-bromoaniline) composites, peaks were observed around 338 nm (π–π* transition) and 596 nm (n–π* transition). tandfonline.com The position of these absorption maxima can be influenced by the presence of substituents on the benzene ring, which can cause a shift in the absorption wavelength. scispace.comtandfonline.com For instance, an increase in the concentration of the co-monomer in copolymers can lead to a hypsochromic (blue) shift, potentially due to a larger torsional angle between adjacent phenyl rings. scispace.com
The electronic transitions in these molecules are fundamental to understanding their optical properties. The energy absorbed during these transitions corresponds to the energy difference between the molecular orbitals involved. numberanalytics.com
UV-Vis spectroscopy is an effective method for monitoring the progress of chemical reactions and the formation of metal complexes involving bromoaniline derivatives. numberanalytics.com By tracking changes in the absorbance at specific wavelengths over time, researchers can follow the consumption of reactants and the formation of products. numberanalytics.com
For example, in the synthesis of bromoaniline-based Schiff base chemosensors, the formation of metal complexes was monitored using UV-Vis spectroscopy. nih.govacs.org The addition of metal ions to solutions of the ligands resulted in a decrease in the absorbance at the ligands' characteristic wavelengths and the appearance of new bands, indicating complex formation. nih.govacs.org The presence of isosbestic points in the spectra suggested the generation of a single new species in solution. nih.govacs.org This technique also allows for the calculation of binding constants for the newly formed metal complexes. nih.govacs.org
Furthermore, the stability of these complexes in solution can be assessed by recording their UV-Vis spectra over extended periods. acs.org This application is crucial for understanding the kinetics and mechanisms of reactions involving 2-bromoaniline derivatives.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of 2-Bromoaniline Hydrochloride and its reaction products. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental formula of a compound. This precision allows for the differentiation between compounds with the same nominal mass but different chemical formulas.
In research involving derivatives of 2-bromoaniline, HRMS has been used to confirm the successful synthesis of target molecules. For instance, in the synthesis of N-Adamant-1-yl-2-bromoaniline derivatives, HRMS (using Fast Atom Bombardment, FAB+) was employed to verify the molecular formula of the products by comparing the calculated mass with the experimentally determined mass. core.ac.uk Similarly, HRMS is a standard technique for characterizing novel compounds, such as in the development of derivatization reagents where it is used to confirm the molecular formulas of synthesized intermediates. qut.edu.au
Table 1: HRMS Data for N-Adamant-1-yl-2-bromoaniline Derivatives
| Compound | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| L3-MOM (AdNNO-MOM) | [M]+ | 508.3454 | 508.3441 | core.ac.uk |
| L4-MOM | [M]+ | 373.2406 | 373.2424 | core.ac.uk |
| Intermediate for L1-MOM | [M + H]+ | 418.2746 | 418.2726 | core.ac.uk |
| Intermediate Product | [M]+ | 464.2828 | 464.2817 | core.ac.uk |
Electron Ionization (EI) is a "hard" ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). wikipedia.orgnumberanalytics.com This process not only ionizes the molecule but also causes extensive fragmentation. wikipedia.orglibretexts.org The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, which is invaluable for structural elucidation. numberanalytics.comlibretexts.org
The mass spectrum of 2-bromoaniline shows a characteristic pattern. The molecular ion peak (M+) is observed, and due to the presence of bromine, a prominent M+2 peak is also seen because of the natural isotopic abundance of 79Br and 81Br. nih.gov In a study on the effect of biofield energy treatment on aniline derivatives, the mass spectrum of 4-bromoaniline (B143363), obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with EI, showed the parent molecule (PM) peak and characteristic isotopic abundance ratios. usc.edu Though this study focused on 4-bromoaniline, the principles of fragmentation and isotopic distribution are directly applicable to 2-bromoaniline.
EI-MS is particularly useful for analyzing volatile and thermally stable organic compounds with molecular weights generally below 600 amu. wikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. zeptometrix.com This hyphenated technique is widely used for the analysis of a broad range of organic compounds. zeptometrix.com
For 2-bromoaniline and its derivatives, LC-MS is employed for both qualitative and quantitative analysis. It is often used to confirm the identity of synthesized compounds and to analyze complex mixtures. lookchem.com For instance, LC-MS data is available for this compound, indicating its use in the characterization of this compound. bldpharm.com In studies involving the synthesis of complex molecules derived from bromoanilines, LC-MS, often coupled with a high-resolution mass spectrometer like an Orbitrap, is used to analyze the reaction products. gre.ac.uk The technique allows for the separation of components in a mixture followed by their individual mass analysis, providing both retention time and mass-to-charge ratio data for enhanced confidence in compound identification. gre.ac.uk
Elemental Analysis
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. For this compound, this involves determining the percentage composition of carbon (C), hydrogen (H), nitrogen (N), bromine (Br), and chlorine (Cl). The theoretical values are calculated from its molecular formula, C₆H₇BrClN. fishersci.cabldpharm.com Commercial suppliers often use total nitrogen analysis as a key purity metric, with a typical specification of minimum 97.0%. tcichemicals.com
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.01 | 72.06 | 34.58% |
| Hydrogen | H | 1.008 | 7.056 | 3.39% |
| Bromine | Br | 79.90 | 79.90 | 38.33% |
| Chlorine | Cl | 35.45 | 35.45 | 17.00% |
| Nitrogen | N | 14.01 | 14.01 | 6.72% |
| Total | | | 208.48 | 100.00% |
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful technique for determining the crystallographic structure of a solid material. While specific XRD data for crystalline this compound monomer was not prominently available in the reviewed literature, related studies on its polymers provide insight into the material's structural properties.
Research on copolymers incorporating 2-bromoaniline, such as poly(m-toluidine-co-2-bromoaniline), shows a characteristic amorphous peak in the XRD pattern at approximately 2θ = 24.5°. researchgate.net This broad peak is attributed to the periodicity parallel and perpendicular to the polymer chain. researchgate.net Further studies on poly(2-bromoaniline) have also been conducted to analyze its structure. grafiati.comresearchgate.net For instance, the copolymerization of aniline with o-bromoaniline results in materials that have been analyzed by XRD to understand their morphology, which often consists of aggregated nanoparticles. grafiati.com The dispersion of silver nanoparticles into a copolymer matrix containing 2-bromoaniline has been shown to increase the crystallinity of the resulting composite material. researchgate.net
Chromatographic Techniques (e.g., HPLC, UPLC, Column Chromatography)
Chromatographic methods are essential for the separation, identification, and purification of this compound, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common analytical method cited by commercial suppliers for determining the purity of this compound. The compound is typically sold with a purity of 97.0% or greater as verified by this technique. fishersci.catcichemicals.comlaboratoriumdiscounter.nllabproinc.com
Table 2: Purity of Commercial this compound via HPLC
| Supplier | Purity Specification | Reference |
|---|---|---|
| TCI America | ≥97.0% (HPLC,N) | fishersci.ca |
| TCI EUROPE N.V. | >97.0%(HPLC)(N) | tcichemicals.com |
| Laboratorium Discounter | >97.0%(HPLC)(N) | laboratoriumdiscounter.nl |
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC, a higher-resolution and faster version of HPLC, is also employed for the analysis of aromatic amines. Methodologies developed for screening carcinogenic aromatic amines, a class that includes 2-bromoaniline, demonstrate the capability of UPLC systems coupled with mass spectrometry (MS) for rapid and sensitive detection. waters.com These systems can screen for numerous aromatic amines, including 2-bromoaniline, significantly faster than conventional HPLC methods, increasing laboratory throughput. waters.comresearchgate.net
Column Chromatography
Column chromatography is a fundamental purification technique used in the synthesis of 2-bromoaniline derivatives. In research settings, after a chemical reaction, the crude product mixture is often subjected to column chromatography to isolate the desired compound from unreacted starting materials, by-products, and other impurities. arkat-usa.orgrsc.orgchemspider.com For example, in the synthesis of N-(2-bromophenyl)-3,3-dimethylacrylamide from 2-bromoaniline, flash column chromatography was used to remove a small amount of an impurity from the final product. chemspider.com Similarly, the purification of 4-(azidomethyl)-2-bromoaniline was achieved using column chromatography with a 25% ethyl acetate (B1210297) in hexanes eluent. rsc.org
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-bromoaniline (B46623) and its derivatives, DFT calculations have been employed to elucidate their molecular geometries and electronic characteristics.
Optimization of Molecular Geometries and Electronic Structure
DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are instrumental in determining the most stable three-dimensional arrangement of atoms in the 2-bromoaniline hydrochloride molecule. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles. For instance, in related bromoaniline derivatives, the planarity of the benzene (B151609) ring and the orientation of the amino and bromo substituents are key parameters determined through geometry optimization. nih.govacs.org
The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a crucial determinant of the molecule's chemical reactivity and stability. researchgate.netiipseries.org Analysis of the molecular electrostatic potential (MEP) can further reveal the regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.net
| Parameter | Bond Length (Å) / Bond Angle (°) |
| Cu1–O1 | 1.888 |
| Cu1–N1 | 2.011 |
| Zn1–O1 | 1.898 |
| Zn1–N1 | 2.022 |
| O1–Cu1–O1 | 180 |
| N1–Cu1–N1 | 180 |
| Data derived from studies on metal complexes of bromoaniline-based Schiff bases. nih.govacs.org |
Prediction of Spectroscopic Properties
DFT calculations are also a valuable tool for predicting the vibrational spectra (infrared and Raman) of molecules like this compound. By calculating the vibrational frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as the stretching and bending of bonds. researchgate.netresearchgate.net This aids in the structural characterization of the compound. For example, the characteristic frequencies for the N-H, C-N, and C-Br stretching vibrations can be accurately predicted.
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra. mdpi.comgaussian.com
Simulation of UV-Vis Spectra and Electronic Transitions
TD-DFT calculations can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of this compound by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comschrodinger.com The calculated absorption maxima (λmax) and oscillator strengths (f) can be compared with experimental data to validate the computational method. iipseries.org These calculations help to understand the nature of the electronic transitions, which are often of a π → π* or n → π* character within the aromatic system. researchgate.net In studies of related bromoaniline derivatives, TD-DFT has been successfully used to interpret their UV-Vis spectra. nih.govresearchgate.net
| Compound | Calculated Absorption Maxima (λmax) |
| HL1 | 353 nm |
| HL2 | 339 nm |
| Complex 1 | 337 nm, 568 nm |
| Complex 2 | 401 nm |
| Data derived from studies on bromoaniline-based Schiff bases and their metal complexes. nih.govacs.org |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. malariaworld.org This method is widely used in drug discovery to understand how a small molecule (ligand), such as a derivative of 2-bromoaniline, might interact with a biological target, typically a protein or nucleic acid. nih.govresearchgate.net
Ligand-Receptor Interactions and Binding Efficacy
Molecular docking studies on compounds derived from bromoaniline have been performed to investigate their potential as therapeutic agents. nih.govmdpi.com These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues in the active site of a target protein. nih.gov The binding efficacy is often quantified by a docking score or an estimated binding energy, which provides a measure of the affinity of the ligand for the receptor. malariaworld.org For instance, derivatives of bromoaniline have been docked into the active sites of enzymes to explore their potential as inhibitors. nih.gov Such studies have shown that the bromoaniline moiety can play a crucial role in the binding of these molecules to their biological targets. nih.govacs.orgresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique provides a dynamic view of molecular systems, offering insights into conformational changes, stability, and the effects of the environment on protein-ligand interactions. mdpi.com For aromatic compounds like 2-bromoaniline derivatives, MD simulations are instrumental in predicting the long-term stability of potential drug candidates in biological systems. mdpi.com
A primary application of MD simulations in drug discovery is to assess the stability of a ligand when it is bound to a protein's active site. nih.gov The stability of various ligand binding poses can be systematically analyzed through MD simulations. nih.gov Research indicates that a high percentage of native binding poses, approximately 94%, remain stable during these simulations, confirming that MD is a robust method for validating experimental or docked structures. nih.gov
The Root Mean Square Deviation (RMSD) is a key metric calculated from the MD trajectory to evaluate the structural stability of the complex. mdpi.com It measures the average deviation of atomic positions in the complex over time relative to a reference structure. Consistently low and stable RMSD values, often around 2 Å for the protein backbone, suggest a stable binding interaction with minimal conformational changes. mdpi.com Conversely, significant fluctuations in RMSD indicate a more flexible and potentially unstable interaction. mdpi.com In studies involving derivatives of bromoaniline, molecular docking is first used to predict binding modes and affinities, which are then subjected to MD simulations for stability validation. neliti.comresearchgate.net
| Metric | Typical Value for Stable Complex | Interpretation |
| Protein RMSD | ~2.0 Å | Indicates minimal conformational changes in the protein backbone, suggesting a strong and stable binding interaction. mdpi.com |
| Ligand RMSD | < 3.0 Å (relative to protein) | Shows the ligand remains stably bound within the active site without significant movement or dissociation. |
| RMSD Fluctuations | Low | Suggests the complex has reached equilibrium and maintains a consistent conformation throughout the simulation. mdpi.com |
Analysis of Intermolecular Interactions (e.g., CH...π/π...π Stacking)
The binding of a ligand to a receptor is governed by a variety of non-covalent intermolecular interactions. For aromatic molecules such as 2-bromoaniline, interactions involving the phenyl ring, like CH...π and π...π stacking, are particularly important. These interactions play a major role in the binding affinity and the stability of the resulting complexes. nih.gov
Computational studies combined with X-ray crystal structure analyses of bromoaniline-based Schiff base metal complexes have provided detailed information on these interactions. nih.govresearchgate.net In the solid-state crystal structures of these complexes, substantial CH...π and π...π stacking interactions were identified as key forces in the crystal packing. nih.govresearchgate.netacs.org For instance, a CH...π interaction was observed with a distance of 2.874 Å, and a π...π stacking interaction between adjacent units was measured at a distance of 3.734 Å. nih.govacs.org Theoretical tools like Hirshfeld surface analysis are also employed to investigate and visualize these intermolecular contacts within the crystal lattice. acs.org
| Interaction Type | Observed Distance (Å) | Significance |
| CH...π | 2.874 nih.govacs.org | A type of hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor, contributing to the stability of the molecular assembly. nih.govacs.org |
| π...π Stacking | 3.734 nih.gov | An attractive, non-covalent interaction between aromatic rings that is crucial for the formation of supramolecular architectures in crystals. nih.gov |
Ligand Efficiency and Intermolecular Energies
Ligand efficiency (LE) is a metric used in drug design to evaluate how effectively a compound binds to its target, normalized by its size (typically the number of heavy atoms). It helps in selecting compounds that have a good balance of potency and size. The binding affinity itself is a function of various intermolecular energies.
Computational methods are essential for dissecting the total binding energy into its constituent parts, such as electrostatic interactions, van der Waals forces, polarization, and exchange-repulsion. acs.org Molecular docking studies on bromoaniline-aldehyde conjugates have determined their binding energies with macromolecules like human serum albumin (HSA). For one such complex, the docked binding energy was calculated to be -8.96 kcal/mol, indicating a strong and favorable interaction. nih.govacs.org These theoretical findings often show good agreement with experimental results. nih.govacs.org
Furthermore, energies can be extracted from MD simulation trajectories to analyze the contributions of different forces. researchgate.net Short-range Coulomb (Coul-SR) and Lennard-Jones (LJ-SR) potential energies represent the electrostatic and van der Waals interactions, respectively. researchgate.net Negative values for these energy terms indicate that the formation of the protein-ligand complex is energetically favorable and thermodynamically stable. researchgate.net Density Functional Theory (DFT) is another theoretical tool used to study the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which provides information about the chemical reactivity and stability of molecules. researchgate.netmdpi.com
| Compound/Complex | Target | Calculated Binding Energy (kcal/mol) | Method |
| Bromoaniline-aldehyde conjugate complex 1 | Human Serum Albumin (HSA) | -8.96 nih.govacs.org | Molecular Docking nih.govacs.org |
| Bromoaniline-aldehyde conjugate complex 2 | Human Serum Albumin (HSA) | -8.29 nih.govacs.org | Molecular Docking nih.govacs.org |
Applications in Advanced Materials and Chemical Sensing
Conducting Polymers and Nanostructures Derived from 2-Bromoaniline (B46623) Hydrochloride
The integration of 2-bromoaniline into polymer chains has led to the creation of novel conducting materials with significant potential. Researchers have explored the synthesis and properties of both homopolymers of 2-bromoaniline and its copolymers with aniline (B41778), leading to materials with tailored electrical and optical characteristics.
Synthesis and Characterization of Poly(2-bromoaniline) hydrochloride
Poly(2-bromoaniline) hydrochloride has been synthesized through the oxidative polymerization of 2-bromoaniline using an oxidant like ammonium (B1175870) peroxydisulfate (B1198043) in an acidic medium, such as hydrochloric acid. researchgate.netgrafiati.com This process yields a polymer with a conductivity of approximately 10⁻⁶ S/cm. researchgate.netgrafiati.com The structure of poly(2-bromoaniline) is confirmed through techniques like Fourier-transform infrared (FTIR) spectroscopy, which reveals characteristic peaks corresponding to the polymer's backbone. researchgate.net The weight-average molar mass of the resulting polymer has been determined to be around 18,500 g/mol , with a density of 1.78 g/cm³ at 20°C. researchgate.netgrafiati.com
Copolymers of aniline and o-bromoaniline have also been synthesized via chemical oxidation in hydrochloric acid, with varying molar ratios of the monomers. worldscientific.com These copolymers are noted for their solubility in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). worldscientific.comsci-hub.ru Characterization using FTIR spectroscopy confirms the presence of benzenoid and quinoid ring structures, which are crucial for the polymer's conductive properties. worldscientific.comsci-hub.ru X-ray diffraction (XRD) analyses typically show an amorphous nature for these copolymers. worldscientific.comsci-hub.ru
Electrical and Optical Properties of Poly(2-bromoaniline)
The electrical conductivity of polymers derived from 2-bromoaniline is a key area of investigation. For copolymers of aniline and o-bromoaniline, the conductivity is found to be in the semiconductor range, typically around 10⁻⁵ to 10⁻⁷ S/cm. worldscientific.comsci-hub.ru The conductivity can be influenced by the monomer ratio and the presence of dopants. For instance, copolymers of aniline and 2-bromoaniline exhibit conductivities that are dependent on the amount of substituted aniline incorporated. qscience.comresearchgate.net The homopolymer of polyaniline (PA) has a conductivity of 1.25 x 10⁻¹ S/cm, while poly(2-bromoaniline) (P-2-BrA) has a much lower conductivity of 1.59 x 10⁻⁶ S/cm. qscience.comresearchgate.net
The optical properties of these polymers are characterized by UV-visible spectroscopy. Copolymers of aniline and o-bromoaniline typically exhibit two main absorption bands. sci-hub.ru For HCl-doped copolymers, these peaks appear around 445 nm (π–π* transition) and 620 nm (excitonic transition). sci-hub.ru When doped with dodecylbenzenesulfonic acid (DBSA), these peaks experience a blue shift to approximately 330 nm and 615 nm, respectively. sci-hub.ru These shifts indicate changes in the electronic transitions within the polymer backbone.
Nanostructured Polymers and Their Electrical Features
The development of nanostructured forms of these polymers has revealed enhanced properties compared to their bulk counterparts. Nanostructured poly(aniline-co-o-bromoaniline) copolymers have been synthesized using in-situ oxidative polymerization in the presence of the anionic surfactant dodecylbenzenesulfonic acid (DBSA). sci-hub.ru These nanostructured materials exhibit improved solubility in common organic solvents. sci-hub.ru
Scanning electron microscopy (SEM) reveals that these copolymers can form agglomerated globular or smooth spherical granular structures with particle sizes in the range of 100-200 nm. sci-hub.rutandfonline.com The current-voltage (I-V) characteristics of these nanostructured copolymers often show a linear relationship, indicating ohmic behavior. sci-hub.ru The conductivity of these nanostructured copolymers is typically in the range of 10⁻⁴–10⁻⁷ S/cm, making them suitable for applications in organic semiconductors. sci-hub.ruresearchgate.net The incorporation of silver nanoparticles into the polymer matrix can further modify the electrical properties, with conductivities ranging from 1.13 × 10⁻⁵ to 5.16 × 10⁻⁸ S/cm. tandfonline.com
Chemosensors and Molecular Sensing Devices
Bromoaniline-based Schiff bases have emerged as a significant class of chemosensors for the selective detection of various metal ions. These sensors leverage changes in their optical properties, such as color and fluorescence, upon binding with a target ion.
Design and Synthesis of Bromoaniline-Based Schiff Base Chemosensors
Schiff base chemosensors are typically synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. acs.orgresearchgate.netresearchgate.net For instance, fluorescently active Schiff base probes have been developed by coupling bromoaniline with salicylaldehyde (B1680747) or its derivatives. acs.orgresearchgate.net These reactions create molecules with specific binding sites for metal ions. The resulting Schiff bases can be characterized by various spectroscopic methods to confirm their structure.
Selective Detection of Metal Ions (e.g., Cu²⁺, Zn²⁺, Al³⁺, Hg²⁺)
Bromoaniline-based Schiff base chemosensors have demonstrated high selectivity and sensitivity for a range of metal ions.
Copper (Cu²⁺): A Schiff base synthesized from 2-cyanopyridine (B140075) and 4-bromoaniline (B143363) has been shown to be a selective colorimetric sensor for Cu²⁺ ions. worktribe.com Another bromoaniline-based Schiff base, (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1), exhibits selective detection of Cu²⁺ with a binding constant of 1.019 × 10⁵ M⁻¹. acs.org The addition of Cu²⁺ to a solution of HL1 causes a noticeable color change and fluorescence quenching. acs.org
Zinc (Zn²⁺): The Schiff base (E)-2-(((4-bromophenyl)imino)methyl)phenol (HL2) has been employed for the selective detection of Zn²⁺ ions, with a binding constant of 4.59 × 10⁵ M⁻¹. acs.org The interaction with Zn²⁺ also leads to a visible color change under UV light. acs.org
Aluminum (Al³⁺) and Mercury (Hg²⁺): The zinc complex of the HL2 Schiff base, [Zn(L2)2], can be further utilized for the detection of Al³⁺ and Hg²⁺ ions through fluorescence quenching. acs.orgresearchgate.net The complex shows a strong emission at 471 nm, which is quenched upon the addition of Al³⁺ or Hg²⁺. acs.org The detection limits for Al³⁺ and Hg²⁺ are 1.78 × 10⁻⁸ M and 2.29 × 10⁻⁸ M, respectively. acs.org The binding constants for the complex with Al³⁺ and Hg²⁺ were found to be 1.5 × 10⁶ M⁻¹ and 5.5 × 10⁵ M⁻¹, respectively. acs.org
Table of Metal Ion Detection by Bromoaniline-Based Schiff Base Chemosensors A summary of the performance of different bromoaniline-based Schiff base chemosensors in detecting various metal ions.
| Chemosensor | Target Ion | Detection Method | Binding Constant (M⁻¹) | Detection Limit (M) | Reference |
|---|---|---|---|---|---|
| (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) | Cu²⁺ | Colorimetric and Fluorometric | 1.019 × 10⁵ | N/A | acs.org |
| (E)-2-(((4-bromophenyl)imino)methyl)phenol (HL2) | Zn²⁺ | Colorimetric and Fluorometric | 4.59 × 10⁵ | N/A | acs.org |
| [Zn(L2)2] (complex of HL2) | Al³⁺ | Fluorescence Quenching | 1.5 × 10⁶ | 1.78 × 10⁻⁸ | acs.org |
| Hg²⁺ | Fluorescence Quenching | 5.5 × 10⁵ | 2.29 × 10⁻⁸ | acs.org |
Role in Advanced Organic Electronic Materials
While 2-Bromoaniline hydrochloride is categorized as a compound relevant to electronic materials, detailed research findings from top-tier search results on its specific role in advanced organic electronic materials are not extensively documented. bldpharm.com The broader category of aniline derivatives has been explored in the context of organic and molecular electronics; however, specific applications and detailed studies focusing solely on this compound in this advanced domain are not prominently featured in the available literature. sigmaaldrich.com
Toxicological Considerations and Safety Research
Hazard Identification and Classification
The classification of 2-Bromoaniline (B46623) hydrochloride under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized understanding of its inherent dangers.
According to notifications to the ECHA C&L Inventory, 2-Bromoaniline hydrochloride is classified under several hazard classes. nih.gov The primary GHS pictograms associated with this compound are the exclamation mark and the health hazard symbol, indicating its potential to cause irritation and other health effects. nih.govnih.gov

Exclamation Mark

Health Hazard

Skull and Crossbones
The signal word associated with this compound is "Warning" or "Danger," depending on the concentration and supplier classification. nih.govsigmaaldrich.comfishersci.comcdhfinechemical.com
Table 1: GHS Hazard Classes and Categories for this compound
| Hazard Class | Category |
|---|---|
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 3 / 4 |
| Acute Toxicity, Inhalation | Category 3 / 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A |
| Specific target organ toxicity — repeated exposure | Category 2 |
Source: PubChem, Sigma-Aldrich, Fisher Scientific nih.govsigmaaldrich.comfishersci.com
The hazards of this compound are communicated through specific H-statements (Hazard Statements) as outlined by the GHS. These statements provide clear warnings about the potential adverse effects of the compound.
Table 2: Hazard Statements for this compound
| Code | Statement |
|---|---|
| H302 | Harmful if swallowed. |
| H311 | Toxic in contact with skin. |
| H312 | Harmful in contact with skin. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H331 | Toxic if inhaled. |
| H332 | Harmful if inhaled. |
| H373 | May cause damage to organs through prolonged or repeated exposure. |
Source: PubChem, Sigma-Aldrich, TCI America nih.govsigmaaldrich.com
Routes of Exposure and Adverse Effects
Exposure to this compound can occur through several routes, each associated with distinct adverse health effects. The primary routes of concern are dermal contact, ingestion, and inhalation.
Ingestion of this compound is considered harmful. nih.govcoleparmer.com Accidental swallowing can lead to systemic poisoning. Inhalation of the dust or fumes is also a significant route of exposure, classified as harmful or toxic. nih.govsigmaaldrich.com Inhaling the substance may cause irritation to the respiratory tract. oxfordlabchem.comcoleparmer.com In both cases, absorption into the bloodstream can lead to systemic effects, with the formation of methemoglobin being a primary concern. sigmaaldrich.comoxfordlabchem.com Prolonged or repeated exposure through any route may cause damage to organs such as the liver and kidneys. sigmaaldrich.comoxfordlabchem.com
A significant toxicological concern associated with 2-bromoaniline, and aromatic amines in general, is the induction of methemoglobinemia. sigmaaldrich.comoxfordlabchem.comhaz-map.com Methemoglobin is a form of hemoglobin where the iron in the heme group is in the ferric (Fe³⁺) state, rather than the normal ferrous (Fe²⁺) state. nih.gov This change renders the hemoglobin unable to bind and transport oxygen effectively, leading to a state of functional anemia and tissue hypoxia. nih.gov
Absorption of 2-bromoaniline into the body can lead to the oxidation of hemoglobin to methemoglobin. sigmaaldrich.comoxfordlabchem.com The onset of symptoms, such as cyanosis (a bluish discoloration of the skin and mucous membranes), may be delayed for two to four hours or longer after exposure. sigmaaldrich.comoxfordlabchem.com Sufficiently high concentrations of methemoglobin can cause headache, dizziness, cardiac dysrhythmia, and shortness of breath. sigmaaldrich.comnih.gov While specific case studies for this compound are scarce, the toxicological profile of related compounds like aniline (B41778) provides evidence for this hazardous effect. nih.govresearchgate.net
Organ Injury from Prolonged/Repeated Exposure
2-Bromoaniline is classified with the hazard statement "May cause damage to organs through prolonged or repeated exposure" nih.gov. While specific studies detailing the target organs for this compound are not extensively available, data on analogous compounds, such as chloroanilines, indicate that prolonged or repeated exposure may lead to hematological changes. General exposure to chloroanilines has been associated with methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively, with potential for subsequent liver and kidney damage in humans.
Toxicological Endpoints in Animal Models (e.g., Acute Renal and Hepatic Toxicity)
Animal studies have been conducted to determine the toxicological profile of 2-bromoaniline. A study involving male Fischer 344 rats, which were administered 2-bromoaniline as its hydrochloride salt, identified specific renal and hepatic toxicity. The research demonstrated that halogen substitution at the 2-position of aniline increases its toxicity compared to the parent aniline compound.
Key toxicological endpoints observed 24 hours after treatment are detailed in the table below.
| Toxicological Endpoint | Observation in Fischer 344 Rats |
| Renal (Kidney) Effects | |
| Urine Output | Oliguria (decreased urine production) |
| Kidney Weight | Diminished |
| Histopathology | Presence of tubular casts |
| Organic Anion Accumulation | Decreased in renal cortical slices |
| Blood Urea Nitrogen (BUN) | Increased at doses of 1.0 or 1.25 mmol/kg |
| Hepatic (Liver) Effects | |
| Plasma Enzyme Activity | Elevated Alanine Aminotransferase (ALT/GPT) |
| Histopathology | Altered morphology in the centrilobular region |
Biological Test Results and in vitro Studies
2-Bromoaniline has been identified for use as an antiseptic agent, indicating it possesses properties that inhibit the growth of microorganisms nih.gov. While specific studies on the hydrochloride salt are limited, research on the broader class of bromoaniline compounds has shown antibacterial activity against various strains, including S. aureus, K. pneumoniae, B. subtilis, and E. coli. The proposed mechanism involves the alteration of permeability and integrity of the bacterial cell membrane. Furthermore, studies comparing homologous series of fatty acids have found that 2-bromo alkanoic acids exhibit the highest fungitoxicity against species like Aspergillus niger and Trichophyton mentagrophytes when compared to analogous alkanoic and 2-fluoro alkanoic acids.
Currently, there is a lack of specific in vitro studies in the accessible scientific literature evaluating the direct anticancer or cytotoxic efficacy of this compound against cancer cell lines. Research in this area has focused on more complex derivatives. For instance, studies have been conducted on bromoaniline–aldehyde conjugate systems and other brominated acetophenone derivatives to assess their activity against various human tumor cell lines, including breast, lung, and prostate cancer nih.gov. However, these findings are specific to the derivatives and cannot be directly extrapolated to this compound.
While there is no specific data for this compound, research on other brominated compounds has explored their interactions with HSA. For example, studies on bromoaniline-based Schiff base chemosensors and bromocarbazoles have demonstrated that these larger molecules containing a bromoaniline moiety can bind to HSA, causing conformational changes in the protein mdpi.com. These studies suggest that the bromo- substitution can play a role in the interaction with biological macromolecules, but further research is required to determine the specific binding affinity and mechanism for this compound itself.
Regulatory Information and Inventories
2-Bromoaniline, the parent compound of this compound, is listed on several international chemical inventories. Its status is important for regulatory compliance in manufacturing and commerce.
| Inventory / Regulatory Body | Chemical Name | Status |
| Australian Industrial Chemicals Introduction Scheme (AICIS) | Benzenamine, 2-bromo- | Listed |
| European Chemicals Agency (ECHA) REACH | 2-bromoaniline | Registered (Active) |
| New Zealand Environmental Protection Authority (EPA) | 2-Bromoaniline | Does not have an individual approval but may be used under an appropriate group standard |
| USA Toxic Substances Control Act (TSCA) | Benzenamine, 2-bromo- | Active |
Purity, Stability, and Storage Considerations for Research
Purity Assessment and Impact of Impurities
The purity of 2-Bromoaniline (B46623) Hydrochloride is a crucial parameter that can significantly influence the results of research projects. Commercially available 2-Bromoaniline Hydrochloride typically has a purity of 95% to over 97%, as determined by High-Performance Liquid Chromatography (HPLC). labproinc.comtcichemicals.comsigmaaldrich.comfishersci.ca Impurities can arise from the synthetic route or degradation over time and may lead to side reactions, lower yields, and difficulties in purification of the desired products.
Coloring Phenomenon and Impurity Presence
A common indicator of impurity in bromoanilines is a change in color. While pure o-bromoaniline is a white solid, it often appears discolored, ranging from yellow to very dark. researchgate.netpcbiochemres.com This coloring phenomenon is attributed to the presence of oxidation products. pcbiochemres.com Aromatic amines, in general, are susceptible to oxidation by atmospheric oxygen. pcbiochemres.com The presence of these colored impurities suggests that the compound is not in its purest form and may contain by-products that could interfere with its intended reactions. Research has shown that highly purified o-bromoaniline exhibits significant resistance to this discoloration, remaining stable for extended periods. researchgate.netresearchgate.netpcbiochemres.com
Methods for Purification (e.g., Fractional Distillation under Vacuum)
Conventional purification methods for solid compounds, such as recrystallization, have been found to be insufficient in completely removing the impurities responsible for the coloring of o-bromoaniline. researchgate.netresearchgate.netpcbiochemres.com A more effective method for obtaining a highly pure product is fractional distillation under vacuum. researchgate.netpcbiochemres.com This technique is particularly effective for solid materials like o-bromoaniline. researchgate.net Distillation under vacuum is necessary to prevent thermal decomposition of the compound. pcbiochemres.com To prevent the solidification of o-bromoaniline (melting point: 32.0°C) in the condenser during distillation, the condenser should be kept warm. pcbiochemres.com This method has been shown to yield a pure, white solid that remains stable for over a year. pcbiochemres.com Other purification techniques mentioned for bromoaniline derivatives include recrystallization from solvents like sherwood oil or acetone.
Stability and Degradation Pathways
This compound is generally stable under recommended storage conditions. oxfordlabchem.com However, like many aromatic amines, it can undergo degradation. The primary degradation pathway appears to be oxidation, as evidenced by the coloring phenomenon. pcbiochemres.com Exposure to heat, sparks, and flames should be avoided. synquestlabs.com
Under certain conditions, such as during alkylation reactions with benzyl (B1604629) bromide, 2-bromoaniline can undergo an unexpected rearrangement, where the bromine atom migrates from the 2-position to the 4-position on the aryl ring. nih.govlookchem.com This rearrangement is thought to proceed through the formation of Br2 and an arenium cation intermediate. nih.govlookchem.com The presence of hydrobromic acid (HBr) can facilitate this process, while hydrochloric acid (HCl) is less competent in inducing the rearrangement. nih.govlookchem.com
Storage Conditions for Research Samples
Proper storage is essential to maintain the integrity of this compound for research purposes. The compound should be stored in a cool, dry, and well-ventilated area. oxfordlabchem.comsynquestlabs.com The container should be kept tightly closed when not in use to prevent exposure to moisture and atmospheric oxygen. oxfordlabchem.comsynquestlabs.com Some suppliers recommend storage in an inert atmosphere at room temperature. sigmaaldrich.com For stock solutions, it is advised to store them in separate packages to avoid degradation from repeated freeze-thaw cycles. glpbio.com When stored at -80°C, stock solutions can be used for up to 6 months, while at -20°C, they should be used within 1 month. glpbio.com It is also important to keep the compound away from incompatible materials such as acids, acid chlorides, acid anhydrides, and strong oxidizing agents. oxfordlabchem.comsynquestlabs.com
Q & A
What are the challenges in synthesizing 2-bromoaniline hydrochloride with high regioselectivity?
Direct bromination of aniline is impractical due to its strong activating nature, which leads to polybromination. A common method involves protecting the amine group via acetylation, followed by bromination to yield 4-bromoacetanilide as the major product. Hydrolysis and subsequent hydrochlorination produce this compound as a minor by-product, requiring chromatographic or recrystallization techniques for purification .
What analytical techniques are used to characterize this compound?
Key techniques include:
- Melting point analysis for purity assessment (reported range: 120–125°C).
- NMR spectroscopy (¹H/¹³C) to confirm structure and detect rearrangements (e.g., bromine migration during alkylation) .
- FTIR spectroscopy to identify functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C–Br vibrations at ~600 cm⁻¹) .
- UV-Vis spectroscopy for studying electronic transitions in polymeric derivatives .
How does the presence of hydrohalic acids influence bromine migration in alkylation reactions?
Under biphasic alkylation conditions (e.g., with benzyl bromide), HBr generated in situ catalyzes bromine migration from the ortho to para position via intermediate benzylation/debenzylation steps. This rearrangement is absent with HCl due to weaker C–Cl bond dissociation energy. Mechanistic studies using ¹H NMR and authentic synthetic standards confirm the migration pathway .
What is the role of this compound in carbon nanotube (CNT) defect engineering?
This compound reacts with single-walled CNTs under controlled conditions to introduce sp³ defects, leading to red-shifted luminescence (E₁₁*⁻ emission). Its higher selectivity and reactivity compared to 2-iodoaniline derivatives make it ideal for creating defect-specific optoelectronic properties. Reaction progress is monitored via Raman and photoluminescence spectroscopy .
How can researchers resolve contradictions in reported reactivity under varying alkylation conditions?
Systematic studies involve:
- Varying halogen substituents (Br vs. Cl) on the aniline and alkylating agent.
- Temperature modulation (80–120°C) to assess thermal stability.
- Controlled addition of HBr/HCl to isolate acid-catalyzed pathways.
Comparative analysis using ¹³C NMR "fingerprinting" of authentic samples helps distinguish intermediates and products .
What methodologies are employed to synthesize conductive poly(2-bromoaniline) hydrochloride?
Oxidation of this compound with ammonium peroxydisulfate in HCl yields the polymer. Key parameters:
- Conductivity : ~10⁻⁶ S/cm (lower than polyaniline due to reduced protonation).
- Characterization : Weight-average molar mass (~18,500 g/mol) via GPC, and UV-Vis spectra to track protonation states.
- Stabilizers : Colloidal silica or poly(vinyl alcohol) improves dispersion stability .
How do steric and electronic effects of halogen substituents impact reaction outcomes?
- Steric effects : Bulky substituents (e.g., 5-fluoro-2-iodoaniline) reduce reactivity and selectivity in CNT defect formation .
- Electronic effects : Electron-withdrawing bromine directs electrophilic substitution in synthesis but increases susceptibility to acid-catalyzed rearrangements during alkylation .
What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Impervious gloves, sealed goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of HBr vapors.
- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
How does solvent choice affect the stability of this compound in storage?
Prolonged exposure to polar aprotic solvents (e.g., DMF) may induce decomposition. Storage in anhydrous HCl-saturated ethanol under inert atmosphere (N₂/Ar) at 4°C is recommended to prevent hydrolysis or oxidation .
What strategies mitigate undesired side reactions during N-alkylation?
- Acid scavengers : Use of K₂CO₃ or molecular sieves to neutralize HBr.
- Low-temperature kinetics : Conduct reactions at ≤60°C to suppress bromine migration.
- Alternative alkylating agents : Benzyl chloride avoids HBr generation, preventing rearrangement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
